molecular formula C7H3Cl2FO2 B1358709 2,6-Dichloro-4-fluorobenzoic acid CAS No. 232275-55-7

2,6-Dichloro-4-fluorobenzoic acid

Cat. No. B1358709
CAS RN: 232275-55-7
M. Wt: 209 g/mol
InChI Key: NLVLBEXWAAXPCO-UHFFFAOYSA-N
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Description

“2,6-Dichloro-4-fluorobenzoic acid” is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 . It is a solid substance that is stored at temperatures between 2-8°C .


Synthesis Analysis

A two-step process has been developed for the preparation of a similar compound, 2,4-dichloro-3-cyano-5-fluorobenzoic acid, starting from 2,6-dichloro-3-fluorobenzonitrile . The overall yield of this process was 58% .


Molecular Structure Analysis

The InChI code for “2,6-Dichloro-4-fluorobenzoic acid” is 1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12) . The InChI key is NLVLBEXWAAXPCO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“2,6-Dichloro-4-fluorobenzoic acid” is a solid substance that is stored at temperatures between 2-8°C . It has a molecular weight of 209 .

Scientific Research Applications

Synthesis and Production

  • Kilogram-Scale Synthesis : A continuous-flow process for the preparation of a similar compound, 2,4-dichloro-5-fluorobenzoic acid, has been developed, highlighting the advantages of this method in terms of safety, environmental friendliness, and yield efficiency (Guo, Yu, & Yu, 2018).

Material Science and Chemistry

  • Vibrational Spectra and Molecular Studies : Vibrational spectra and molecular studies of similar compounds, like 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, have been conducted using density functional theory, aiding in understanding their molecular structure and properties (Kumar, Arivazhagan, & Thangaraju, 2015).

Magnetic Properties in Compounds

  • Magnetic Properties Analysis : Studies on benzoate derivatives, including 2,6-difluorobenzoic acid, have been performed to understand their structure and magnetic properties, contributing to the field of magnetism in molecular compounds (Liu et al., 2017).

Photochemistry

  • Photochemical Studies : Research on 2-chloro-6-fluorobenzoic acid, a related compound, has provided insights into photochemical reactions under specific conditions, which could be relevant for understanding the photochemistry of 2,6-dichloro-4-fluorobenzoic acid (Kuş, 2017).

Electronic and Optical Applications

  • Electronic Material Enhancement : Halobenzoic acids, including 4-fluorobenzoic acid, have been used to modify electronic materials like poly(3,4-ethylenedioxythiophene), highlighting the potential of similar compounds in electronic and optical applications (Tan et al., 2016).

Crystallography

  • Charge Density Analysis : Studies on charge density distribution in related compounds like 2-chloro-4-fluorobenzoic acid can provide insights into the molecular interactions and crystallography relevant to 2,6-dichloro-4-fluorobenzoic acid (Hathwar & Row, 2011).

Bioremediation

  • Groundwater Bioremediation : Aminobacter sp. MSH1, which uses similar compounds like 2,6-dichlorobenzamide as a carbon source, indicates the potential of certain bacteria in the bioremediation of environments contaminated with related compounds like 2,6-dichloro-4-fluorobenzoic acid (Raes et al., 2019).

Safety And Hazards

The safety data sheet for “2,6-Dichloro-4-fluorobenzoic acid” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The future directions for “2,6-Dichloro-4-fluorobenzoic acid” could involve further exploration of its potential applications in various fields such as agrochemicals, pharmaceuticals, food additives, and dyes . Additionally, its role in bacterial metabolism could be further investigated .

properties

IUPAC Name

2,6-dichloro-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-4-1-3(10)2-5(9)6(4)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVLBEXWAAXPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626600
Record name 2,6-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-fluorobenzoic acid

CAS RN

232275-55-7
Record name 2,6-Dichloro-4-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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